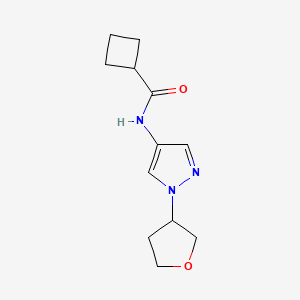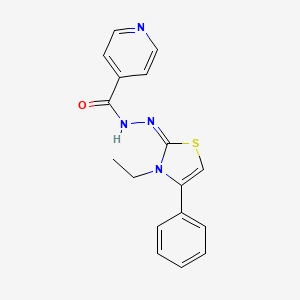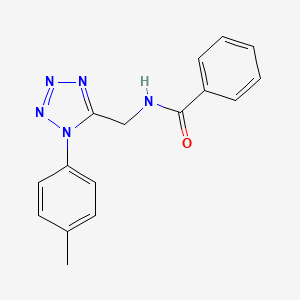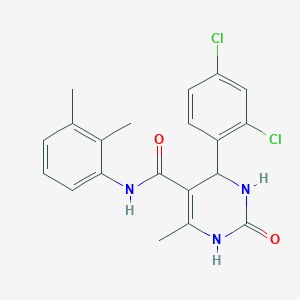
1-(3-chlorobenzyl)-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorobenzyl)-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H12ClF3N2O2 and its molecular weight is 392.76. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chlorobenzyl)-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chlorobenzyl)-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Spectroscopic Investigation and Conformational Studies
The synthesis and spectroscopic investigation of various dihydronicotinamides, including analogs closely related to the target compound, have been explored to understand their conformation, absorption, and fluorescence characteristics. These studies are crucial for comprehending the electronic properties and interaction landscapes of such compounds. The absorption data argue for an effective conjugation between the dihydropyridine and carboxamide π-systems, indicating no severely twisted conformations. Such investigations are pivotal in natural coenzyme models and furthering our understanding of these molecules' structural and electronic behaviors (Fischer, Fleckenstein, & Hönes, 1988).
Synthesis and Biological Evaluation
The synthesis of new 1,4-dihydropyridine derivatives, including processes similar to the target compound, highlights their potential antibacterial and antioxidant functions. These compounds are synthesized using a one-pot, facile method and have shown significant bioactivity against various bacterial strains. Such research underscores the importance of these compounds in developing new antimicrobial and antioxidant agents, reflecting a broad spectrum of potential applications in pharmaceuticals and chemical biology (Ghorbani‐Vaghei et al., 2016).
Gas Separation Applications
Exploration into the synthesis and characterization of hyperbranched polyimides, which can be related to the structural framework of the target compound, reveals their potential in gas separation technologies. These materials are synthesized through condensation polymerization and have been evaluated for their efficiency in separating gases, demonstrating the versatility and applicability of such compounds in industrial and environmental applications (Fang, Kita, & Okamoto, 2000).
Probing Electronic Properties and Interaction Landscapes
A detailed investigation into the electronic properties and interaction landscapes of N-(chlorophenyl)pyridinecarboxamides offers insight into the physicochemical behaviors and potential applications of these compounds in material science and molecular electronics. This research provides foundational knowledge on how these compounds' structures influence their electronic properties and interaction potentials, paving the way for their use in designing new materials and electronic devices (Gallagher et al., 2022).
Anticonvulsant Properties
The crystal structures and anticonvulsant properties of enaminones, closely related to the structure of the target compound, have been studied. These investigations provide valuable insights into the therapeutic potential of such compounds in treating convulsive disorders. Understanding the structural basis for their anticonvulsant activity could lead to the development of new, more effective treatments (Kubicki, Bassyouni, & Codding, 2000).
Eigenschaften
IUPAC Name |
1-[(3-chlorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClF3N2O2/c20-12-4-1-3-11(9-12)10-25-8-2-5-13(19(25)27)18(26)24-15-7-6-14(21)16(22)17(15)23/h1-9H,10H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQSSOQYZJSFGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=C(C(=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-bromophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2590053.png)
![N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide](/img/structure/B2590054.png)


![N-cyclohexyl-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2590059.png)
![3-(2-fluorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2590062.png)


![4-(2,5-diethoxyphenyl)-8-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2590069.png)


![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2590074.png)